3-Bromo-2-isopropoxypyridine
Overview
Description
3-Bromo-2-isopropoxypyridine: is an organic compound with the molecular formula C8H10BrNO and a molecular weight of 216.08 g/mol . It is a brominated pyridine derivative, characterized by the presence of a bromine atom at the third position and an isopropoxy group at the second position on the pyridine ring . This compound is used in various chemical reactions and has applications in scientific research and industry .
Biochemical Analysis
Biochemical Properties
3-Bromo-2-isopropoxypyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes, proteins, and other biomolecules. For instance, it can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The nature of these interactions often involves binding to the active sites of enzymes, altering their activity and affecting downstream biochemical processes .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the expression of certain genes, leading to changes in protein synthesis and cellular behavior. Additionally, it affects cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, including enzymes and receptors, leading to inhibition or activation of their functions. This binding can result in conformational changes in the target molecules, affecting their activity and interactions with other biomolecules. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity can diminish over time due to degradation. Long-term exposure to this compound has been observed to cause sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of enzyme activity and gene expression. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact becomes more pronounced beyond a certain dosage .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. It can affect the levels of metabolites within the cell by modulating the activity of key metabolic enzymes. These interactions can lead to changes in the overall metabolic profile of the cell, influencing energy production, biosynthesis, and other metabolic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within different cellular compartments. These interactions can affect the compound’s accumulation and distribution, influencing its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. This localization can enhance or inhibit its interactions with biomolecules, thereby modulating its effects on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Suzuki-Miyaura Coupling: One of the common methods to synthesize 3-Bromo-2-isopropoxypyridine is through the Suzuki-Miyaura coupling reaction.
Halogenation: Another method involves the direct bromination of 2-isopropoxypyridine using bromine or a brominating agent under controlled conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation processes, where 2-isopropoxypyridine is reacted with bromine in the presence of a suitable solvent and catalyst to achieve high yields .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-Bromo-2-isopropoxypyridine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Major Products:
Substitution Products: Depending on the nucleophile used, the major products can include various substituted pyridines.
Oxidation Products: Oxidation can lead to the formation of pyridine N-oxides or other oxidized derivatives.
Scientific Research Applications
Chemistry:
Building Block: 3-Bromo-2-isopropoxypyridine is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmaceutical Intermediates: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.
Industry:
Mechanism of Action
The mechanism of action of 3-Bromo-2-isopropoxypyridine largely depends on its application. In pharmaceutical research, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity . The bromine atom and the isopropoxy group play crucial roles in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
2-Bromo-3-isopropoxypyridine: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
3-Bromo-2-methoxypyridine: Another analog where the isopropoxy group is replaced by a methoxy group, affecting its chemical properties and uses.
Uniqueness: 3-Bromo-2-isopropoxypyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and makes it suitable for particular synthetic applications and research purposes .
Properties
IUPAC Name |
3-bromo-2-propan-2-yloxypyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c1-6(2)11-8-7(9)4-3-5-10-8/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHQQSDAMSSVOQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20620668 | |
Record name | 3-Bromo-2-[(propan-2-yl)oxy]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20620668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
717843-55-5 | |
Record name | 3-Bromo-2-[(propan-2-yl)oxy]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20620668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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